A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid
Introduction
Significance and Potential Applications
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid cysteine, it serves as a valuable scaffold for designing peptidomimetics and probes for studying biological systems. The incorporation of the sulfone moiety within the thiazolidine ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can influence molecular recognition and pharmacokinetic profiles. These characteristics make it a compelling bioisostere for carboxylic acids in drug design.[1][2] The stereochemistry at the C3 position, typically derived from natural amino acids, allows for the synthesis of chiral molecules that can interact specifically with biological targets.[3]
Chemical Structure and Properties Overview
The core structure of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carboxylic acid group at the 3-position. The sulfur atom is in its highest oxidation state, forming a sulfone (SO₂). This structure is also referred to as a γ-sultam-3-carboxylic acid.[2]
Caption: Chemical structure of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid.
Scope of the Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development. The guide details two primary synthetic routes with step-by-step protocols, discusses purification strategies, and provides an in-depth analysis of the characterization techniques required to confirm the structure and purity of the final compound. Safety and handling information are also included.
Synthetic Pathways
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be approached through two main strategies. The first involves the initial formation of the thiazolidine ring followed by oxidation of the sulfide to a sulfone. The second strategy relies on the intramolecular cyclization of a pre-functionalized sulfonamide precursor. The choice of strategy may depend on the availability of starting materials, desired scale, and stereochemical considerations.
Caption: Retrosynthetic analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid.
Method 1: Cyclization followed by Oxidation
This is a straightforward and common method that utilizes readily available starting materials.
The initial step involves the condensation of L-cysteine with an aldehyde, typically formaldehyde, to form the thiazolidine ring. This reaction proceeds readily in an aqueous or alcoholic medium.[4][5]
Caption: Synthesis of L-Thiazolidine-4-carboxylic acid.
Experimental Protocol:
-
To a solution of L-cysteine hydrochloride (1 equivalent) in deionized water, add sodium acetate (1 equivalent).
-
Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.
-
Dry the product under vacuum to yield L-thiazolidine-4-carboxylic acid.
The sulfide in the thiazolidine ring is oxidized to a sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), or hydrogen peroxide with a catalyst.[6] The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.
Caption: Oxidation of L-Thiazolidine-4-carboxylic acid to the corresponding sulfone.
Experimental Protocol:
-
Dissolve L-thiazolidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Intramolecular Cyclization of a Sulfonamide Precursor
This method involves the formation of a linear sulfonamide which then undergoes an intramolecular cyclization to form the desired five-membered ring.[2]
An α-amino acid ester hydrochloride is reacted with (2-chloroethyl)sulfonyl chloride to yield the corresponding vinylsulfonamide in a one-pot reaction.[2]
The vinylsulfonamide is then treated with a strong base, such as sodium hydride, to facilitate an intramolecular carbo-Michael addition, leading to the formation of the 1,1-dioxo-1,2-thiazolidine ring.[2] Subsequent hydrolysis of the ester yields the carboxylic acid.
Caption: Synthesis via intramolecular cyclization of a vinylsulfonamide precursor.
Experimental Protocol:
-
To a solution of the α-amino acid ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 equivalents).
-
Add (2-chloroethyl)sulfonyl chloride (1.1 equivalents) dropwise and allow the reaction to proceed for several hours.
-
Work up the reaction to isolate the vinylsulfonamide intermediate.
-
Dissolve the vinylsulfonamide in an anhydrous solvent (e.g., THF) and add a strong base (e.g., NaH, 1.2 equivalents) at 0 °C.
-
Stir the reaction until cyclization is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the cyclized ester.
-
Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain the final carboxylic acid.
Purification and Isolation Strategies
The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). If necessary, column chromatography on silica gel can be employed, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid.
In-Depth Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid.
Caption: Workflow for the characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₄S | [7][8] |
| Molecular Weight | 165.17 g/mol | [7][8] |
| Appearance | White to off-white solid | Assumed |
| Melting Point | Data not available | |
| pKa | ~5-6 (estimated for similar structures) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the carboxylic acid proton. The two methylene groups will likely appear as complex multiplets due to diastereotopicity and coupling to each other and the C3 proton. The C3 proton will be a multiplet, and the NH proton will be a broad singlet. The carboxylic acid proton will also be a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the two methylene carbons, the methine carbon at C3, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[9][10][11]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp |
| S=O (Sulfone) | 1300-1350 and 1120-1160 | Two strong bands (asymmetric and symmetric stretching) |
| N-H | ~3300 | Moderate, may be obscured by O-H |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For ESI-MS, the expected ions would be [M+H]⁺ at m/z 166.0170 and [M-H]⁻ at m/z 164.0023.
-
Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (CO₂H) or cleavage of the heterocyclic ring.[12]
Summary of Expected Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Multiplets for CH₂ and CH protons, broad singlet for NH, broad singlet for COOH. |
| ¹³C NMR | Signals for two CH₂, one CH, and one C=O. |
| IR (cm⁻¹) | Broad O-H (2500-3300), sharp C=O (~1710), two strong S=O (~1320, ~1140). |
| MS (ESI) | [M+H]⁺ at m/z ~166, [M-H]⁻ at m/z ~164. |
Safety and Handling
Hazard Identification
Based on available data for the compound and its isomers, the following hazards are noted:[7][8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Waste Disposal
Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This guide has outlined robust and reproducible methods for the synthesis and characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. The synthetic strategies presented offer flexibility for researchers based on available resources and desired scale. The detailed characterization protocols provide a clear framework for verifying the identity and purity of the final product. As a constrained amino acid analog, this compound holds promise for applications in medicinal chemistry, particularly in the development of novel therapeutics where specific conformational rigidity and polarity are desired. Future research may focus on the derivatization of this scaffold to explore its potential as a lead compound in various disease areas.
References
-
Bull, J. A., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Two step synthesis of five membered cyclic sulfonimidamides. Available at: [Link]
-
PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Available at: [Link]
-
ResearchGate. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available at: [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]
-
PubChem. (n.d.). (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available at: [Link]
-
ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
-
ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurotoxicity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Molecular Docking Studies of Some Newer Thiazolidine- 2,4-dione Derivatives. Available at: [Link]
-
PubMed. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. Available at: [Link]
-
ASM Journals. (n.d.). Metabolism of a Proline Analogue, L-Thiazolidine-4- Carboxylic Acid, by Escherichia coli1. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Journal of Asian Natural Products Research. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]
-
National Institutes of Health. (n.d.). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Available at: [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]
Sources
- 1. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 381193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 495758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. revroum.lew.ro [revroum.lew.ro]
